R-1479

HCV replicon NS5B inhibition antiviral potency

For reproducible HCV research, R-1479 (4'-azidocytidine) is the non-cytotoxic nucleoside analog with a unique 4'-azido modification, ensuring no cross-resistance with 2'-C-methyl analogs (S282T). Its triphosphate is a high-affinity, CTP-competitive NS5B inhibitor (Ki=40 nM). Use for replicon clearance studies and as a validated scaffold for prodrug R1626. This precise entity guarantees assay specificity.

Molecular Formula C9H12N6O5
Molecular Weight 284.23 g/mol
CAS No. 478182-28-4
Cat. No. B1678695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-1479
CAS478182-28-4
SynonymsR-1479;  R 1479;  R1479;  4'-azidocytidine;  4'-c-Azidocytidine.
Molecular FormulaC9H12N6O5
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O
InChIInChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1
InChIKeyODLGMSQBFONGNG-JVZYCSMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R-1479 (CAS 478182-28-4) Procurement Guide: 4′-Azidocytidine HCV RdRp Inhibitor


R-1479 (4′-azidocytidine) is a nucleoside analog that acts as a specific, potent, and non-cytotoxic inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) encoded by the NS5B protein [1]. It was discovered through systematic optimization of 4′-substituted ribonucleosides, with R-1479 emerging as the most potent and non-cytotoxic derivative in the series [2]. As the active metabolite of the clinical prodrug balapiravir (R1626), R-1479 has been extensively characterized in both enzymatic and cell-based HCV replicon systems, demonstrating a well-defined mechanism of action as a CTP-competitive chain terminator [1].

R-1479 (CAS 478182-28-4) Versus In-Class Nucleoside Analogs: Why Structural Similarity Does Not Guarantee Functional Interchangeability


Although multiple nucleoside analog inhibitors of the HCV NS5B polymerase exist, their resistance profiles, selectivity, and pharmacokinetic behaviors differ substantially, precluding generic substitution. R-1479 (4′-azidocytidine) possesses a distinct 4′-azido modification that confers a unique resistance profile compared to 2′-C-methyl substituted analogs such as 2′-C-methylcytidine (NM107) and 2′-C-methyladenosine [1]. Specifically, R-1479-selected resistance mutations (S96T, N142T) do not confer cross-resistance to 2′-C-methylcytidine, and conversely, the S282T mutation that confers resistance to 2′-C-methylcytidine does not confer cross-resistance to R-1479 [1]. Furthermore, R-1479 demonstrates no measurable cytotoxicity in replicon cells at concentrations up to 2 mM, a selectivity window that distinguishes it from earlier, more toxic nucleoside analogs [2]. These molecular and cellular differences underscore why procurement of a precise chemical entity—rather than a structurally similar alternative—is essential for reproducible research outcomes.

R-1479 (CAS 478182-28-4) Quantitative Comparative Evidence for Scientific Selection


Replicon Potency: R-1479 Matches 2′-C-Methylcytidine in HCV Subgenomic Replicon System

In a direct head-to-head comparison within the HCV subgenomic replicon system, R-1479 (4′-azidocytidine) inhibited HCV replication with an IC50 of 1.28 μM, which is comparable to the potency of 2′-C-methylcytidine (IC50 = 1.13 μM) [1].

HCV replicon NS5B inhibition antiviral potency

Enzymatic Inhibition: R-1479 Triphosphate Inhibits NS5B with High Affinity

The active triphosphate metabolite of R-1479 (R1479-TP) inhibits recombinant HCV NS5B polymerase-mediated RNA synthesis with an IC50 of 320 nM, and acts as a CTP-competitive inhibitor with a Ki of 40 nM [1]. For context, the triphosphate of 2′-C-methylcytidine (2′-C-Me-CTP) has been reported to inhibit NS5B with an IC50 of 1.9 μM under similar conditions, representing an approximately 6-fold lower potency at the enzymatic level [2].

NS5B polymerase enzymatic inhibition mechanism of action

Resistance Profile: R-1479 Lacks Cross-Resistance with 2′-C-Methyl Nucleosides

In vitro selection studies demonstrated that resistance to R-1479 maps to amino acid substitutions S96T and S96T/N142T in the NS5B polymerase, whereas resistance to 2′-C-methylcytidine maps to the S282T substitution [1]. Crucially, replicons harboring S282T (resistant to 2′-C-methylcytidine) remain fully sensitive to R-1479, and replicons harboring S96T/N142T (resistant to R-1479) remain sensitive to 2′-C-methylcytidine [1]. Furthermore, analysis of 63 treatment-naïve HCV clinical isolates revealed no pre-existing S96T (R-1479 resistance) or S282T (2′-C-Me-C resistance) mutations [2].

drug resistance cross-resistance combination therapy

Selectivity Index: R-1479 Demonstrates No Cytotoxicity Up to 2 mM in Replicon Cells

R-1479 shows no effect on cell viability or proliferation of HCV replicon or Huh-7 cells at concentrations up to 2 mM, which is approximately 1,500-fold higher than its antiviral IC50 of 1.28 μM [1]. This favorable selectivity profile was a key factor in its selection as the lead compound from a series of 4′-substituted ribonucleosides, where it was identified as the most potent and non-cytotoxic derivative [2].

cytotoxicity selectivity index therapeutic window

Complete Replicon Clearance: R-1479 Eliminates HCV RNA with Prolonged Incubation

Prolonged incubation of HCV replicon cells with R-1479 resulted in complete clearance of HCV replicon RNA, demonstrating that sustained exposure can eliminate the viral replicon without selecting for resistant variants under these conditions [1]. This property contrasts with some other nucleoside analogs that may require higher concentrations or longer incubation periods to achieve full clearance.

viral clearance replicon cure long-term culture

In Vivo Antiviral Efficacy: Prodrug R1626 Delivers Dose-Dependent HCV RNA Reduction

The clinical prodrug of R-1479, R1626 (balapiravir), demonstrated robust, dose-dependent antiviral activity in a Phase 1b study of HCV genotype 1-infected patients. After 14 days of twice-daily oral dosing, mean reductions in HCV RNA were 0.32, 1.2, 2.6, and 3.7 log10 IU/mL at doses of 500 mg, 1500 mg, 3000 mg, and 4500 mg, respectively [1]. No resistance to R-1479 was detected after 14 days of treatment [1]. In a subsequent 4-week combination study, R1626 (1500 mg BID) plus peginterferon alfa-2a and ribavirin achieved undetectable HCV RNA (<15 IU/mL) in 74% of patients, compared to only 5% with standard of care alone [2].

in vivo efficacy pharmacokinetics clinical translation

R-1479 (CAS 478182-28-4) Optimal Research and Procurement Application Scenarios


In Vitro HCV Replicon Studies Requiring a Benchmark NS5B Nucleoside Inhibitor with Well-Characterized Resistance Profile

R-1479 serves as an ideal reference compound for HCV replicon assays, with a validated IC50 of 1.28 μM and a defined resistance mutation (S96T) that does not cross-react with 2′-C-methyl nucleoside inhibitors [1][2]. Researchers investigating NS5B inhibitor structure-activity relationships or combination therapy can use R-1479 as a control to distinguish nucleoside analog mechanisms from non-nucleoside inhibitors.

NS5B Polymerase Enzymology and Mechanism-of-Action Studies

The triphosphate metabolite R1479-TP is a potent, CTP-competitive inhibitor of recombinant NS5B polymerase (IC50 = 320 nM; Ki = 40 nM), making R-1479 a valuable tool for biochemical studies of polymerase inhibition, nucleotide incorporation, and chain termination [1]. Its well-defined kinetic parameters support its use in enzymology assays requiring a high-affinity, competitive nucleoside analog inhibitor.

Long-Term Replicon Clearance and 'Cure' Model Experiments

R-1479 has been shown to achieve complete clearance of HCV replicon RNA upon prolonged incubation [1]. This property makes it suitable for experiments designed to model viral eradication in vitro, including studies of the kinetics of replicon loss and the minimal concentration required to prevent viral rebound.

Prodrug Development and Pharmacokinetic Studies Using the R1626 Scaffold

As the active moiety of the clinically evaluated prodrug R1626, R-1479 provides a validated scaffold for prodrug design and optimization. The pharmacokinetic data from R1626 clinical trials—including dose-proportional conversion to R-1479 and linear pharmacokinetics [1]—offer a benchmark for researchers developing novel nucleoside analog prodrugs targeting the HCV NS5B polymerase or related viral RdRps.

Technical Documentation Hub

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